Product packaging for 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol(Cat. No.:CAS No. 75661-01-7)

4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B2497505
CAS No.: 75661-01-7
M. Wt: 197.322
InChI Key: MNDRQDWLHSOHFW-UHFFFAOYSA-N
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Description

4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol is a useful research compound. Its molecular formula is C12H23NO and its molecular weight is 197.322. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H23NO B2497505 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 75661-01-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,2,6,6-tetramethyl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO/c1-6-7-12(14)8-10(2,3)13-11(4,5)9-12/h6,13-14H,1,7-9H2,2-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNDRQDWLHSOHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1)(C)C)(CC=C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization

The precursor, 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP), is a crucial intermediate for numerous HALS. researchgate.net Industrial production of TMP is typically achieved through methods such as catalytic hydrogenation, chemical reduction, or electrochemical synthesis. researchgate.net A common industrial method is the catalytic hydrogenation of 2,2,6,6-tetramethyl-4-piperidone. google.com Another approach involves a one-pot cascade catalytic reaction starting from acetone (B3395972) and ammonia. google.com

A plausible synthetic route to 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol would likely involve the reaction of 2,2,6,6-tetramethyl-4-piperidone with an allyl organometallic reagent, such as allylmagnesium bromide, via a Grignard reaction. This would introduce the allyl group at the 4-position and simultaneously form the tertiary alcohol. Subsequent purification would be necessary to isolate the desired product.

It is important to distinguish this from the synthesis of the isomeric 1-allyl-2,2,6,6-tetramethyl-piperidin-4-ol, for which synthesis methods have been documented. One such method involves the reaction of 2,2,6,6-tetramethyl-piperidin-4-ol with allyl bromide in ethanol. prepchem.com Another reported synthesis reacts 2,2,6,6-tetramethyl-piperidin-4-ol with diallyl carbonate in the presence of a palladium catalyst. prepchem.com These methods functionalize the nitrogen atom of the piperidine (B6355638) ring rather than the 4-position carbon.

Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the surveyed literature. For the parent compound, 2,2,6,6-tetramethyl-4-piperidinol, characteristic infrared (IR) spectra show a broad absorption in the 3600-3100 cm⁻¹ range, which is attributed to the O-H stretching, overlapped by the N-H stretch at approximately 3255 cm⁻¹. researchgate.net The mass spectrum of the parent compound is also well-documented. nist.gov Characterization of the 4-allyl derivative would be expected to show unique signals corresponding to the allyl group, such as vinyl proton signals in the NMR spectrum and C=C stretching in the IR spectrum.

Chemical and Physical Properties

Direct experimental data for the chemical and physical properties of 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol are not publicly available. The properties can be inferred to be similar to its parent compound, 2,2,6,6-tetramethyl-4-piperidinol (B29938), with modifications due to the presence of the allyl group. The allyl group would increase the molecular weight and likely alter properties such as melting point, boiling point, and solubility. The data presented in the tables below are for the parent compound, 2,2,6,6-tetramethyl-4-piperidinol.

PropertyValue
Molecular FormulaC₉H₁₉NO
Molecular Weight157.25 g/mol
Melting Point129-131 °C
Boiling Point212-215 °C

This data is for the parent compound, 2,2,6,6-tetramethyl-4-piperidinol.

PropertyValue
IUPAC Name2,2,6,6-tetramethylpiperidin-4-ol
InChI KeyVDVUCLWJZJHFAV-UHFFFAOYSA-N
CAS Number2403-88-5

This data is for the parent compound, 2,2,6,6-tetramethyl-4-piperidinol. nist.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry (MS) Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of thermally labile and non-volatile compounds. nih.gov It generates ions directly from a solution, minimizing fragmentation and typically allowing for the clear identification of the molecular ion. nih.govaocs.org

For a compound such as 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol, ESI-MS analysis in positive ion mode would be expected to produce a prominent signal corresponding to the protonated molecule, [M+H]⁺. Given the molecular formula C₁₂H₂₃NO, the exact mass of the neutral molecule is 197.17796 g/mol . Therefore, the anticipated mass-to-charge ratio (m/z) for the primary molecular ion would be approximately 198.18524.

Analysis of the isotopic pattern of this peak would further confirm the elemental composition (C₁₂H₂₃NO). While specific experimental spectra for this compound are not available, the technique's utility lies in its precision for molecular weight confirmation, which is a fundamental step in structural elucidation. uvic.ca

Table 1: Predicted ESI-MS Data for this compound

Species Formula Expected m/z

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. anton-paar.comnih.gov This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule in the solid state. ksu.edu.sawordpress.com

A single-crystal X-ray diffraction study of this compound would provide unambiguous proof of its structure. Although specific crystallographic data for this compound have not been published, analysis of related structures, such as 2,2,6,6-Tetramethyl-4-piperidinol (B29938), reveals that the piperidine (B6355638) ring typically adopts a chair conformation. nih.gov It would be expected that this compound would also exhibit a chair conformation, with the hydroxyl and allyl groups likely occupying equatorial and axial positions, or vice-versa, depending on the crystallization conditions and steric factors.

The analysis would yield precise data on:

Unit Cell Dimensions: The size and shape of the basic repeating unit of the crystal.

Space Group: The symmetry elements present in the crystal lattice.

Atomic Coordinates: The exact position of every atom in the molecule.

Molecular Geometry: Key bond lengths (e.g., C-C, C-N, C-O) and angles, confirming the connectivity and conformation.

This information is invaluable for understanding intramolecular and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. bioscience.fi

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Analysis

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to the detection of species with unpaired electrons, such as free radicals. nih.gov The parent compound, this compound, is a diamagnetic molecule with no unpaired electrons and is therefore EPR-silent.

However, hindered amines of this type are precursors to stable nitroxide radicals, which are widely studied EPR-active species. Oxidation of the secondary amine group in this compound would yield the corresponding nitroxide radical, 4-Allyl-4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl.

This radical species would produce a characteristic EPR spectrum. For nitroxide radicals in solution at room temperature, the spectrum is typically dominated by hyperfine coupling to the ¹⁴N nucleus (I=1), resulting in a triplet of three sharp lines of equal intensity. researchgate.netnih.gov The spacing between these lines (the hyperfine coupling constant, aN) and the center of the spectrum (the g-value) are sensitive to the local environment, including solvent polarity and molecular motion. nih.gov

While no specific EPR data for the 4-allyl substituted radical exists in the literature, it would be expected to exhibit a three-line spectrum similar to that of the well-known radical TEMPOL (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl). nih.gov

Table 2: List of Compounds Mentioned

Compound Name
This compound
2,2,6,6-Tetramethyl-4-piperidinol
4-Allyl-4-hydroxy-2,2,6,6-tetramethylpiperidin-1-oxyl

Computational Chemistry and Mechanistic Insights

Density Functional Theory (DFT) Studies of Molecular Structure and Reactivity

The conformational landscape of 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol is dominated by the piperidine (B6355638) ring, which, like cyclohexane, strongly favors a chair conformation to minimize steric and torsional strain. In this chair form, substituents can occupy either axial or equatorial positions.

For this compound, two primary chair conformers are of interest: one with the allyl group in an equatorial position and the other with it in an axial position. The hydroxyl group is also considered. Due to the significant steric bulk of the four methyl groups, the piperidine ring is conformationally rigid. Energy minimization calculations, typically performed using DFT methods like B3LYP with a suitable basis set (e.g., 6-31G*), would be used to determine the relative energies of these conformers. It is overwhelmingly predicted that the conformer with the larger allyl group in the equatorial position would be the most stable, minimizing steric hindrance with the axial methyl groups. The smaller hydroxyl group would preferentially occupy the remaining axial or equatorial position to achieve the lowest energy state.

Table 1: Predicted Relative Energies of this compound Conformers Note: This table is illustrative, based on principles of conformational analysis for substituted piperidines. Exact energy values require specific DFT calculations.

ConformerAllyl Group Position-OH Group PositionPredicted Relative Energy (kcal/mol)Predicted Stability
1 EquatorialEquatorial0 (Reference)Most Stable
2 EquatorialAxial~0.5 - 1.5Stable
3 AxialEquatorial> 4.0High Energy
4 AxialAxial> 5.0Least Stable

Transition State Characterization for Reaction Pathways

DFT is also employed to map out reaction mechanisms by locating and characterizing transition states (TS). For this compound, several reaction pathways could be investigated, such as the oxidation of the secondary amine to a nitroxyl (B88944) radical or addition reactions involving the allyl group's double bond.

To characterize a transition state, researchers would propose a reaction coordinate and search for the saddle point on the potential energy surface corresponding to the highest energy barrier between reactants and products. Frequency calculations are then performed to confirm the TS, which should have exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For example, studying the epoxidation of the allyl group would involve calculating the energy of the transition state formed with an oxidizing agent. The activation energy derived from these calculations provides a quantitative measure of the reaction's feasibility.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides insights into static, minimized structures, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. nih.gov An MD simulation of this compound would model the movements of every atom in the molecule, as well as surrounding solvent molecules, by solving Newton's equations of motion. nih.gov

Such simulations, typically run for nanoseconds to microseconds, can reveal:

Conformational Flexibility: How the piperidine ring vibrates and undergoes subtle changes from its ideal chair conformation.

Solvent Interactions: The formation and dynamics of hydrogen bonds between the hydroxyl group and water or other protic solvents.

Side-Chain Motion: The rotational and flexing motions of the allyl group, which can influence how the molecule interacts with other species or surfaces.

MD simulations provide a crucial link between the static picture from DFT and the macroscopic properties of the compound in a realistic environment. nih.gov

Investigation of Electron Transfer Processes and Radical Intermediates

A key feature of the 2,2,6,6-tetramethylpiperidine (B32323) scaffold is its ability to undergo one-electron oxidation to form a highly stable nitroxyl radical, often referred to as a TEMPO-type radical. cymitquimica.comnist.gov This process is central to its application as an antioxidant and catalyst.

Computational studies can investigate this electron transfer process by calculating ionization potentials and electron affinities. DFT calculations can model the geometry and electronic structure of both the parent amine and the resulting radical cation and nitroxyl radical. Analysis of the spin density distribution in the radical intermediate shows how the unpaired electron is delocalized, which is key to its stability. For the radical derived from this compound, calculations would likely show the spin density is primarily localized on the nitrogen and oxygen atoms of the N-O group, with minimal delocalization onto the allyl substituent. This is consistent with what is known from studies on 4-Hydroxy-TEMPO (Tempol). nist.gov

Quantitative Structure-Activity Relationships (QSAR) for Related Piperidinol Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. nih.gov For piperidinol derivatives, QSAR models have been developed to predict various activities, from receptor antagonism to analgesic properties. nih.govresearchgate.net

These models are built by first calculating a range of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., dipole moment, partial charges), topological (e.g., molecular connectivity indices), or steric (e.g., molecular volume). Statistical methods, such as multiple linear regression or neural networks, are then used to build a mathematical equation linking these descriptors to the observed activity. nih.gov

For a series of 4-substituted-2,2,6,6-tetramethylpiperidin-4-ol derivatives, a QSAR study might identify key factors influencing a specific biological effect. For example, a model could reveal that activity is positively correlated with the hydrophobicity of the 4-substituent and negatively correlated with its steric bulk. Such insights are critical for designing new, more potent derivatives.

Table 2: Common Descriptors Used in QSAR Models of Piperidine Derivatives

Descriptor ClassExample DescriptorsPotential Influence on Activity
Electronic Dipole Moment, HOMO/LUMO energiesDrug-receptor electrostatic interactions
Steric Molecular Volume, Surface AreaFit within a receptor binding pocket
Topological Wiener Index, Kier & Hall IndicesMolecular shape and branching
Hydrophobicity LogP (Octanol-Water Partition Coeff.)Membrane permeability, transport

Polymerizable Monomers for "Self-Stabilized" Polymers

A significant advancement in polymer stabilization is the development of "self-stabilized" or chemically-bonded systems. researchgate.net In this approach, the stabilizing molecule is not just a physical additive but a monomer that is chemically integrated into the polymer chain during polymerization. The allyl group (-CH₂-CH=CH₂) in this compound serves as the polymerizable handle for this purpose. This covalent bonding permanently locks the stabilizer into the polymer matrix, overcoming issues of migration, volatility, and extraction. researchgate.net

The allyl group allows this compound to be copolymerized with a wide range of conventional vinyl monomers. This process creates a polymer backbone with pendant HALS moieties distributed along the chain.

Copolymerization with Methyl Methacrylate (B99206) (MMA): The free-radical copolymerization of MMA with allyl-functional monomers like allyl methacrylate has been studied to create crosslinked and functional polymers. researchgate.net Similarly, an allyl-functional HALS can be incorporated into a PMMA chain, resulting in a polymer with inherent photostability.

Copolymerization with Styrene (B11656): Styrene and its derivatives can be copolymerized with functional monomers to produce specialized polymers. researchgate.netrsc.org Incorporating a polymerizable HALS during the polymerization of styrene leads to the synthesis of polystyrene that is intrinsically protected against UV degradation. This is particularly valuable for applications where long-term color and material stability are required.

The table below illustrates the concept of copolymerizing HALS monomers with standard vinyl monomers.

Base MonomerHALS ComonomerResulting PolymerKey Advantage
Methyl MethacrylateThis compoundPoly(MMA-co-HALS)Permanently stabilized PMMA with no stabilizer migration.
StyreneThis compoundPoly(Styrene-co-HALS)Polystyrene with built-in UV protection, preventing yellowing and embrittlement.

The concept of polymerizable stabilizers can be extended to create even more sophisticated, bifunctional molecules. researchgate.net These are single chemical compounds designed to contain both a HALS moiety and another type of stabilizer, such as a UV absorber (e.g., a 2-hydroxyphenyl-2H-benzotriazole derivative), along with a polymerizable group. researchgate.netresearchgate.net

By synthesizing a molecule that combines the radical-scavenging capability of the tetramethylpiperidine (B8510282) ring with the UV-absorbing function of a benzotriazole, a synergistic protective effect is achieved. researchgate.net When this bifunctional monomer is copolymerized into a polymer, the resulting material benefits from two different, complementary stabilization mechanisms that are permanently anchored to the polymer backbone. researchgate.net This approach represents a highly effective method for producing materials with exceptional long-term stability against photodegradation. researchgate.net

Influence of Allyl Group on Polymerization Reactivity

The presence of the allyl group in this compound significantly influences its reactivity in polymerization processes. Generally, allyl monomers exhibit different polymerization kinetics compared to more common vinyl monomers like styrenes or acrylates.

Allyl compounds are known to be less reactive in radical polymerization. nih.gov This reduced reactivity is often attributed to "degradative chain transfer," a process where a growing polymer radical abstracts a hydrogen atom from the allyl group, leading to the formation of a stable, less reactive allylic radical. researchgate.net This stable radical is less efficient at initiating new polymer chains, which can result in lower polymerization rates and the formation of oligomers or polymers with lower molecular weights. researchgate.net

However, the allyl functionality provides a strategic advantage for post-polymerization modifications. The double bond of the allyl group can undergo a variety of chemical transformations, such as thiol-ene reactions, epoxidation, and bromination. nih.gov This allows for the introduction of diverse functional groups onto a polymer backbone, enabling the tailoring of material properties for specific applications. nih.gov For instance, the pendant allyl groups on a polymer can be used as sites for cross-linking or for grafting other molecules.

Role as Polymerization Inhibitors and Radical Traps

The sterically hindered amine portion of this compound is characteristic of Hindered Amine Light Stabilizers (HALS). HALS are exceptionally efficient at scavenging free radicals, which makes them excellent polymerization inhibitors and radical traps. wikipedia.org Their mechanism of action, often referred to as the Denisov cycle, involves a regenerative process where the hindered amine is oxidized to a nitroxide radical. wikipedia.orgacs.org This nitroxide radical can then trap alkyl and peroxy radicals, effectively terminating the chain reactions that drive polymerization and polymer degradation. wikipedia.org

In the context of olefin free radical polymerization, compounds like this compound can act as potent inhibitors. nih.gov Uncontrolled or premature polymerization of olefin monomers is a significant issue during their synthesis, purification, and storage. nih.gov The introduction of a hindered amine can effectively quench the free radicals that initiate these unwanted polymerization reactions.

The nitroxide radical form of the hindered amine reacts rapidly with carbon-centered radicals, which are the propagating species in free radical polymerization. This reaction forms a stable alkoxyamine, terminating the growing polymer chain. The high efficiency of HALS as inhibitors is partly due to the cyclic nature of their radical scavenging activity, allowing a single molecule to deactivate multiple radical chains. wikipedia.org

While direct comparative studies on the inhibition efficiency of this compound in olefin polymerization are not detailed in the available literature, the well-established mechanism of HALS provides a strong basis for its function in this capacity.

During the cross-linking of polymers, which can be initiated by heat, light, or chemical agents, a variety of radical species, including macroradicals, are generated. These macroradicals can lead to undesirable side reactions and affect the final properties of the cross-linked network. Hindered amines can play a crucial role in controlling these processes by trapping macroradicals. frontiersin.org

Allyl bromide is a reactive compound used in organic synthesis, but it can be prone to decomposition and polymerization, particularly when exposed to heat, light, or impurities. nih.gov While the use of stabilizers for allyl bromide is a known practice, specific studies detailing the use of this compound for this purpose are not prominent in the reviewed scientific literature. However, based on the general principles of radical scavenging by hindered amines, it can be inferred that this compound could potentially inhibit the free-radical mediated degradation or polymerization of allyl bromide. The hindered amine would act by trapping any initiating radicals, thereby preventing the propagation of unwanted reactions.

Advanced Materials Applications

The unique properties of the nitroxide radical form of hindered amines have led to their exploration in advanced materials, particularly in the field of energy storage.

Polymers containing the 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) radical, which is the oxidized form of the hindered amine in this compound, have emerged as promising materials for organic radical batteries (ORBs). researchgate.net These polymers can be synthesized by polymerizing monomers that contain the TEMPO moiety or by post-polymerization oxidation of a precursor polymer.

The TEMPO radical undergoes a reversible one-electron oxidation-reduction process, making it an ideal candidate for a cathode-active material in rechargeable batteries. mdpi.com Nitroxide radical polymers offer several advantages, including high power density due to fast redox kinetics, tunable redox potentials, and potentially lower environmental impact compared to traditional metal-based batteries. researchgate.net

The allyl group in this compound provides a convenient route for incorporating the TEMPO functionality into a polymer backbone. For example, a polymer with pendant allyl groups can be functionalized with a TEMPO-containing molecule via a thiol-ene reaction. Alternatively, this compound could be oxidized to its nitroxide radical form and then copolymerized with other monomers to create a redox-active polymer.

Research on various TEMPO-containing polymers has demonstrated their potential in aqueous organic redox flow batteries (AORFBs) and other energy storage devices. These materials exhibit stable charge/discharge performance over numerous cycles. researchgate.net

Table of Research Findings on TEMPO-based Polymers for Batteries

Polymer SystemRedox Potential (V vs. Ag/AgCl)Cell Voltage (V)Energy Density (Wh L⁻¹)Capacity RetentionReference
TEMPO-containing copolymer (P1) with Methyl Viologen0.7 (TEMPO/TEMPO⁺)1.33.8Stable over 100 cycles researchgate.net
Bipyridine-ester dual-modified TEMPO derivative (TEMP-BPy) with Methyl Viologen+0.06 (anodic shift vs. 4-OH-TEMPO)1.2814.599.86% per cycle over 200 cycles mdpi.com

An Examination of this compound: A Specialized Hindered Amine Light Stabilizer

The chemical compound this compound is a specialized derivative of the well-known hindered amine light stabilizer (HALS) family. While specific research and data on this particular substituted piperidinol are limited in publicly accessible scientific literature, its structural components suggest a functional role as a polymer additive. This article explores the synthesis, characterization, and physicochemical properties based on foundational knowledge of its parent compound, 2,2,6,6-tetramethyl-4-piperidinol (B29938) (TMP), and discusses its potential applications in polymer science and materials engineering as a reactive stabilizer.

Applications in Polymer Science and Materials Engineering

The primary application of 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol in polymer science stems from its nature as a Hindered Amine Light Stabilizer (HALS). HALS are crucial additives used to protect polymeric materials from degradation caused by exposure to UV light. 3vsigmausa.com They function by scavenging free radicals that are generated during the photo-oxidation of the polymer, thereby inhibiting degradative reactions. wikipedia.orguvabsorber.com The effectiveness of HALS is due to a cyclic process where the stabilizer is regenerated, allowing for long-term protection. uvabsorber.com

The presence of the allyl group in this compound introduces a reactive site, allowing it to be chemically incorporated into the polymer backbone. This creates a polymer-bound stabilizer, which is a significant advancement over traditional, mobile HALS additives.

While direct studies involving this compound are not available, the covalent attachment of functional groups to silica (B1680970) nanoparticles is a well-established method for creating functional materials. nsf.gov Organic functional groups can be covalently linked to the surface silanol (B1196071) groups of silica nanoparticles using alkoxysilanes. nsf.gov In a similar fashion, the allyl group of this compound could potentially be used to graft the HALS molecule onto the surface of silica nanoparticles. This would create functionalized nanoparticles with built-in UV protection, which could then be incorporated into polymer composites or coatings to enhance their durability and weather resistance.

A significant drawback of conventional, low-molecular-weight HALS is their tendency to migrate to the surface of the polymer and be lost over time through volatilization or leaching, which reduces the long-term stability of the material. partinchem.com The creation of high-molecular-weight or polymeric HALS is a key strategy to overcome this issue. partinchem.com

The reactive allyl group in this compound allows it to act as a monomer or a cross-linking agent during polymerization. By covalently bonding the HALS moiety to the polymer network, its migration is effectively prevented. researchgate.net This ensures that the stabilizing functionality remains distributed throughout the polymer matrix, providing persistent protection against degradation. This approach is particularly valuable for materials intended for long-term outdoor applications or those exposed to harsh environmental conditions where the loss of additives would compromise the material's integrity. The covalent bonds formed during cross-linking create a more stable and durable material. researchgate.net

Catalytic Applications Beyond Polymerization Control

A comprehensive review of scientific databases and chemical literature was conducted to ascertain the catalytic roles of 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol. The following sections detail the findings within the specified areas of catalysis.

Phase-transfer catalysis (PTC) is a powerful methodology that facilitates the reaction between reactants located in different immiscible phases, often an aqueous and an organic phase. Catalysts for these reactions are typically quaternary ammonium (B1175870) or phosphonium (B103445) salts that can transport anions from the aqueous phase into the organic phase.

Despite the structural features of this compound, which includes a tertiary amine that could potentially be quaternized to form a phase-transfer catalyst, a thorough search of the scientific literature did not yield any specific studies or documented instances of this compound being used as a phase-transfer catalyst. Research in this area is extensive, but the focus remains on conventional quaternary ammonium salts and other established catalyst classes.

Iron-catalyzed isomerization of alkenes is a significant area of research, aiming to replace expensive precious metal catalysts. Some studies have explored the use of piperidine (B6355638) derivatives as ligands or additives in these catalytic systems. For instance, research on iron-catalyzed double bond isomerization has reported the use of 2,2,6,6-tetramethylpiperidine (B32323) (TMP), the parent compound lacking the 4-allyl and 4-hydroxyl groups, in the form of a TMP·BH3 adduct as part of the catalytic system.

However, there is no specific mention or data in the reviewed literature pertaining to the use of this compound as a ligand, additive, or catalyst in iron-catalyzed double bond isomerization reactions. The influence of the 4-allyl and 4-hydroxyl substituents on the catalytic activity in such systems has not been documented.

The piperidine ring is a ubiquitous scaffold in pharmaceutical and organic chemistry, valued for its conformational properties. Piperidinol scaffolds, in particular, serve as versatile building blocks and chiral auxiliaries in a variety of organic transformations. Their applications range from the synthesis of complex natural products to the development of novel therapeutic agents.

While the general class of piperidinol scaffolds is widely utilized, specific research detailing the application of this compound as a catalyst or a facilitating scaffold for general organic transformations is not available in the current body of scientific literature. The primary documented role for the parent compound, 2,2,6,6-tetramethyl-4-piperidinol (B29938), is as an intermediate in the synthesis of stabilizers rather than as a direct participant in broader catalytic organic transformations. nih.govsemanticscholar.orggoogle.com

Analytical Methodologies for Process Monitoring and Product Characterization

Gas-Chromatographic Analysis for Reaction Monitoring and Yield Determination

Gas chromatography (GC) is an essential technique for monitoring the progress of chemical reactions and determining the yield and purity of the final product. While specific GC parameters for 4-Allyl-2,2,6,6-tetramethylpiperidin-4-ol are not detailed in publicly available literature, the methodology can be effectively illustrated by examining the analysis of a closely related isomer, 1-allyl-2,2,6,6-tetramethyl-piperidin-4-ol.

In the synthesis of 1-allyl-2,2,6,6-tetramethyl-piperidin-4-ol from 2,2,6,6-tetramethyl-piperidin-4-ol and di-allyl carbonate, GC analysis is employed to track the consumption of the starting material and the formation of the product. prepchem.com This monitoring allows for the optimization of reaction times and conditions to maximize output. Upon completion of the reaction, which typically occurs after heating at 110°C for approximately 6 hours, GC analysis is used to quantify the results. prepchem.com The analysis has shown that this specific reaction can afford the desired N-allyl isomer with high yield and selectivity. prepchem.com

Detailed findings from such an analysis are critical for process control and quality assurance in a production environment.

AnalyteParameter DeterminedReported ValueReference
1-allyl-2,2,6,6-tetramethyl-piperidin-4-olYield85% prepchem.com
1-allyl-2,2,6,6-tetramethyl-piperidin-4-olSelectivity>98% prepchem.com

UV-Vis Spectroscopy for Monitoring Chemical Changes

UV-Vis spectroscopy is a versatile and non-destructive technique used to monitor chemical reactions by measuring the change in absorbance of light in the ultraviolet and visible regions. semanticscholar.orgspectroscopyonline.com The principle relies on the Beer-Lambert law, where the absorbance of a solution is directly proportional to the concentration of the absorbing species. spectroscopyonline.comresearchgate.net This method is particularly useful when reactants, intermediates, or products have distinct chromophores—functional groups that absorb light. mdpi.com

In the synthesis of this compound, UV-Vis spectroscopy could theoretically be used to monitor the reaction progress. For example, if a starting material possesses a chromophore that is consumed during the reaction, a decrease in absorbance at a specific wavelength would be observed over time. Conversely, the formation of a product with a unique chromophore would lead to an increase in absorbance at its characteristic wavelength. This allows for real-time tracking of reaction kinetics and can help in determining the reaction endpoint. spectroscopyonline.com

While specific experimental data for the UV-Vis spectroscopic monitoring of this compound synthesis is not available, the technique remains a powerful tool for such applications in organic chemistry, providing valuable insights into reaction mechanisms and efficiency. semanticscholar.org

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the mass percentages of the constituent elements, which can be compared against theoretical values calculated from the molecular formula to verify the purity and identity of the synthesized product.

For this compound, the molecular formula is C₁₂H₂₃NO. Based on this formula, the theoretical elemental composition can be calculated. The verification of these percentages in a synthesized sample is a critical step in the characterization process, confirming that the desired product has been obtained without significant impurities.

The theoretical values serve as a benchmark for the results obtained from instrumental elemental analyzers.

ElementSymbolAtomic Mass (amu)CountTotal Mass (amu)Mass Percent (%)
CarbonC12.01112144.13272.99%
HydrogenH1.0082323.18411.75%
NitrogenN14.007114.0077.10%
OxygenO15.999115.9998.11%
Total 197.322 100.00%

Q & A

Q. Methodological Insight

  • Key Reagents : Allyl bromide, potassium carbonate, dimethylformamide (DMF).
  • Optimization : Use anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:3).
  • Yield Enhancement : Gradual addition of allyl bromide reduces side products like dialkylated derivatives .

How can spectroscopic techniques distinguish this compound from structural analogs?

Basic Research Focus
NMR (¹H, ¹³C) and MS are critical for structural elucidation:

  • ¹H NMR : The allyl group shows characteristic signals at δ 5.2–5.8 ppm (vinyl protons) and δ 3.8–4.2 ppm (allylic CH₂). The piperidine ring protons resonate as multiplets between δ 1.2–2.5 ppm due to steric crowding .
  • MS : Molecular ion [M+H]⁺ at m/z 224.2 (C₁₃H₂₅NO) with fragmentation patterns indicating allyl group loss (m/z 154.1) .

Q. Methodological Strategy

  • Control Experiments : Use deuterated solvents (e.g., CDCl₃) to track proton shifts during oxidation.
  • Product Isolation : Column chromatography (silica gel, hexane/EtOAc gradient) separates ketone and epoxide derivatives .

How does the allyl group influence the compound’s reactivity in substitution reactions compared to non-allylated analogs?

Advanced Research Focus
The allyl group enhances electrophilicity at the β-carbon, enabling Michael additions or cyclization. For example:

  • Cyclization : Under acidic conditions, the allyl group may undergo intramolecular attack on the piperidine nitrogen, forming bicyclic structures (e.g., azabicyclo[3.3.1]nonane derivatives) .
  • Nucleophilic Substitution : The allyl group’s electron-withdrawing effect activates adjacent positions for SN2 reactions, unlike saturated analogs .

Contradiction Analysis
Conflicting reports on regioselectivity may arise from solvent effects—polar aprotic solvents favor allylic substitution, while nonpolar solvents promote cyclization .

What computational methods are suitable for predicting the biological activity of this compound?

Q. Advanced Research Focus

  • Docking Studies : Use AutoDock Vina to model interactions with targets like GABA receptors or cytochrome P450 enzymes. The allyl group’s hydrophobic bulk may enhance binding to lipophilic pockets .
  • QSAR Models : Correlate logP (calculated ~2.8) with membrane permeability. The tetramethyl groups reduce solubility but improve BBB penetration .

Validation
Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC₅₀) to refine models .

How do steric effects from the tetramethyl groups impact catalytic hydrogenation of the allyl moiety?

Advanced Research Focus
Hydrogenation (H₂, Pd/C) of the allyl group to propyl is hindered by steric shielding from the tetramethyl groups:

  • Catalyst Selection : Pd/C (10% w/w) at 50 psi H₂ achieves partial reduction, while Wilkinson’s catalyst (RhCl(PPh₃)₃) improves selectivity .
  • Kinetic Analysis : Lower reaction rates compared to non-methylated analogs confirm steric inhibition .

Methodological Note
Monitor reaction progress via FT-IR to track C=C bond disappearance (~1640 cm⁻¹) .

What strategies mitigate decomposition during long-term storage of this compound?

Q. Basic Research Focus

  • Storage Conditions : Store under argon at −20°C in amber vials to prevent oxidation and photodegradation .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Advanced Analysis
Accelerated stability studies (40°C/75% RH) using HPLC quantify degradation products (e.g., ketone derivatives) .

How can isotopic labeling (e.g., ¹³C, ²H) elucidate metabolic pathways of this compound?

Q. Advanced Research Focus

  • Synthesis of Labeled Analogs : Introduce ¹³C at the allyl group via allyl-¹³C₃ bromide .
  • Tracing Metabolism : LC-MS/MS analysis of rat hepatocyte incubations identifies hydroxylated metabolites (e.g., 4-Allyl-3-hydroxy derivatives) .

Challenges
Isotopic dilution in vivo requires high-specific-activity labels to track low-abundance metabolites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.